molecular formula C18H28N2O5S B3020844 N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899739-97-0

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B3020844
M. Wt: 384.49
InChI Key: ADPPUNWERBTQBM-UHFFFAOYSA-N
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Description

The compound N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related carboxamide compounds typically involves the condensation of an amine with a carboxylic acid or its derivatives. For example, the synthesis of N-ethylbenzamide was achieved by reacting benzamide with ethylene in the presence of a platinum catalyst . Similarly, the synthesis of N-Ethylguanosine-5'-carboxamide involved the condensation of a glycosyl halide with an acetylated guanine derivative . These methods suggest that the synthesis of the target compound could potentially involve a similar condensation reaction between a benzo[d][1,3]dioxole-5-carboxylic acid derivative and a diisobutylsulfamoyl ethylamine.

Molecular Structure Analysis

The molecular structure of carboxamide compounds can be complex and is often characterized using spectroscopic techniques. For instance, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using single crystal X-ray diffraction, which revealed a monoclinic space group and a network of hydrogen bonds . Although the exact structure of N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is not provided, it is likely to exhibit similar hydrogen bonding patterns due to the presence of the carboxamide group.

Chemical Reactions Analysis

Carboxamide compounds can participate in various chemical reactions. The platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides is one such reaction, which can lead to the formation of N-alkylated carboxamides . This type of reaction could be relevant for the functionalization of the target compound or for the introduction of additional substituents onto the carboxamide nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide compounds are influenced by their molecular structure. For example, the presence of the benzo[d][1,3]dioxole moiety, as seen in some ETA receptor antagonists, can affect the compound's in vitro activity and pharmacokinetic properties . The crystal structure and hydrogen bonding patterns can also impact the compound's solubility, melting point, and stability . While specific data for N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is not available, these general principles can be applied to predict its properties.

properties

IUPAC Name

N-[2-[bis(2-methylpropyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-13(2)10-20(11-14(3)4)26(22,23)8-7-19-18(21)15-5-6-16-17(9-15)25-12-24-16/h5-6,9,13-14H,7-8,10-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPPUNWERBTQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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